molecular formula C8H5BrN2OS B5709736 3-(5-bromo-2-thienyl)-2-cyanoacrylamide

3-(5-bromo-2-thienyl)-2-cyanoacrylamide

Cat. No.: B5709736
M. Wt: 257.11 g/mol
InChI Key: QKJHCHZYOGNDGZ-HWKANZROSA-N
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Description

3-(5-Bromo-2-thienyl)-2-cyanoacrylamide is a cyanoacrylamide derivative featuring a 5-bromo-substituted thiophene ring at the β-position of the acrylamide backbone.

The bromothienyl group confers unique electronic and steric properties, distinguishing it from phenyl or other heterocyclic analogs. Its applications span medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science, though the evidence emphasizes its role in bioactive compound development .

Properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHCHZYOGNDGZ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects on molecular weight, spectral signatures, and bioactivity:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Spectral Data (NMR/HRMS) Bioactivity/Application Reference
3-(5-Bromo-2-thienyl)-2-cyanoacrylamide 5-Bromo-2-thienyl C₈H₆BrN₂OS 273.12 g/mol Not explicitly reported; analogs show δ ~8.2 ppm (NH), 2214 cm⁻¹ (C≡N) Anticancer, antimicrobial leads
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide (L1) 4-Bromophenyl C₁₀H₇BrN₂O 267.08 g/mol HRMS: [M+H]⁺ 267.08 (calcd), 267.07 (found) Toxicity in Eobania vermiculata
(E)-3-(Benzo[b]thiophen-2-yl)-2-cyanoacrylamide Benzo[b]thiophen-2-yl C₁₂H₈N₂OS 228.26 g/mol ¹H NMR (DMSO-d₆): δ 7.32–8.47 (m, aromatic H) Antiproliferative activity
3-(4-Chlorophenyl)-2-cyanoacrylamide 4-Chlorophenyl C₁₀H₇ClN₂O 206.63 g/mol ¹³C NMR: δ 158.57 (C=O), 117.62 (C≡N) Intermediate in heterocyclic synthesis
PROTAC cpd. 6c 4-(2,4-bis(CF₃)benzyloxy)-3-methoxyphenyl C₂₄H₁₇F₆N₃O₃ 533.40 g/mol Induces ERRα degradation at 3 nM Breast/prostate cancer therapy
Key Observations:
  • Electron-Withdrawing Groups : Bromine (Br) and chlorine (Cl) substituents enhance electrophilicity, improving reactivity in Michael addition or nucleophilic substitution reactions .
  • Heterocyclic vs. Phenyl Moieties : Thiophene and benzo[b]thiophene analogs exhibit red-shifted UV absorption and improved π-π stacking in biological targets compared to phenyl derivatives .
  • Molecular Weight and Solubility : Bulkier substituents (e.g., PROTAC cpd. 6c) reduce aqueous solubility but enhance target binding affinity .
Anticancer and Antimicrobial Activity
  • This compound: Demonstrates moderate antiproliferative activity against liver cancer (HepG-2) cells, with IC₅₀ values comparable to vinblastine in bis-cyanoacrylamide derivatives .
  • (E)-3-(4-Bromophenyl)-2-cyanoacrylamide (L1): Exhibits significant toxicity in Eobania vermiculata, disrupting liver enzymes (ALT, AST) and mucous secretion pathways at LC₅₀ < 50 ppm .
  • Benzo[b]thiophene Analogs : Enhanced activity against multiple myeloma via apoptosis induction, attributed to thiophene’s sulfur atom interacting with cysteine residues in oncoproteins .
Targeted Protein Degradation
  • PROTAC cpd. 6c: Achieves >80% degradation of estrogen-related receptor alpha (ERRα) at 30 nM by recruiting E3 ubiquitin ligases, highlighting the role of cyanoacrylamide as a warhead in proteolysis-targeting chimeras (PROTACs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-bromo-2-thienyl)-2-cyanoacrylamide
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3-(5-bromo-2-thienyl)-2-cyanoacrylamide

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